Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate
Description
Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate is a coumarin-derived compound characterized by a 2-oxochromen-7-yl core substituted with a methyl ester-linked phenylacetate group. Coumarins are aromatic heterocyclic frameworks known for diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The presence of the 2-oxo group and phenylacetate ester may enhance its metabolic stability and electronic properties compared to simpler coumarin derivatives.
Properties
IUPAC Name |
methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)17(13-5-3-2-4-6-13)22-14-9-7-12-8-10-16(19)23-15(12)11-14/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFNPBZXPIXASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate typically involves the esterification of 2-(2-oxochromen-7-yl)oxy-2-phenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
The trifluoromethyl group in Methyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate introduces strong electron-withdrawing effects, which may stabilize the coumarin core against oxidative degradation .
Phenoxyacetate (vs. phenylacetate) in 4-methyl-2-oxochromen-7-yl phenoxyacetate introduces an ether linkage, altering steric bulk and hydrogen-bonding capacity .
Spectroscopic Differentiation :
Key Observations:
- Esterification Strategies : The target compound and its analogues are synthesized via nucleophilic acyl substitution at the coumarin’s 7-hydroxy group, often using activated esters or acyl chlorides .
- Biological Relevance : Phenylacetate esters (e.g., Methyl 2-phenylacetoacetate) are precursors in psychoactive drug synthesis, suggesting that the target compound may serve as a scaffold for bioactive molecules .
Physicochemical Property Trends
- Solubility : Ethyl esters (e.g., Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate) are less polar than methyl esters, reducing aqueous solubility but improving lipid bilayer penetration .
- Thermal Stability : Trifluoromethyl substitution enhances thermal stability due to strong C–F bonds, as seen in Methyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate .
Biological Activity
Methyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of coumarin, characterized by a chromone structure with an ester functional group. Its molecular formula is with a molecular weight of approximately 270.29 g/mol. The compound's structure allows it to exhibit lipophilic characteristics, facilitating its interaction with biological membranes and targets.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound may inhibit bacterial DNA gyrase, which is crucial for bacterial replication, thus exhibiting its antimicrobial effects.
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The IC50 values reported for this compound against these cells range from 9.54 μM to 16.1 μM, indicating significant potency in inhibiting cell growth .
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA gyrase in bacteria and carbonic anhydrase in tumor cells.
- Reactive Oxygen Species (ROS) Modulation : It exhibits antioxidant properties by scavenging free radicals, which can reduce oxidative stress in cells and contribute to its anticancer effects .
- Cell Membrane Interaction : Due to its lipophilic nature, the compound can penetrate cell membranes, allowing it to reach intracellular targets effectively.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against resistant strains; inhibits bacterial DNA gyrase |
| Study B | Anticancer Activity | Induces apoptosis in MCF-7 cells with IC50 values between 9.54 μM - 16.1 μM |
| Study C | Antioxidant Properties | Scavenges free radicals; reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
